molecular formula C15H20N2 B14417142 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole CAS No. 82485-25-4

1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole

Cat. No.: B14417142
CAS No.: 82485-25-4
M. Wt: 228.33 g/mol
InChI Key: LORWRCZWLPXRIC-UHFFFAOYSA-N
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Description

1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a piperidine moiety, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of unsubstituted indole and 1-methyl-4-piperidinemethanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory. By blocking this receptor, the compound can enhance the levels of neurotransmitters like glutamate and acetylcholine in the brain, thereby improving cognitive function .

Comparison with Similar Compounds

  • 1-Methyl-4-piperidinemethanol
  • 1-Methylpiperidine-4-methylamine
  • 4-(Hydroxymethyl)-1-methylpiperidine

Comparison: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is unique due to its dual structural features of an indole ring and a piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications. Compared to similar compounds, it has a higher affinity for serotonin receptors and a better pharmacokinetic profile .

Properties

CAS No.

82485-25-4

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-[(1-methylpiperidin-4-yl)methyl]indole

InChI

InChI=1S/C15H20N2/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17/h2-5,8,11,13H,6-7,9-10,12H2,1H3

InChI Key

LORWRCZWLPXRIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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